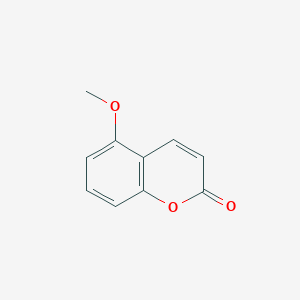

5-Methoxycoumarin

Descripción

Significance of the Coumarin (B35378) Scaffold in Chemical Biology

The coumarin scaffold, characterized by its benzo-α-pyrone structure, is a fundamental building block in organic and medicinal chemistry nih.govelsevier.combohrium.comresearchgate.netrjptonline.org. This core structure is prevalent in numerous natural products isolated from plants, fungi, and microorganisms, contributing to their diverse biological activities bohrium.comrjptonline.orgnih.gov. In chemical biology, coumarins are recognized as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets, including enzymes and receptors nih.govbohrium.com. This versatility makes them highly valuable templates for the design and synthesis of novel compounds with potential therapeutic applications.

The biological activities associated with the coumarin nucleus are extensive and include, but are not limited to, anticancer, anti-inflammatory, antidiabetic, antimicrobial, antiviral, antifungal, and anticoagulant effects bohrium.comresearchgate.netresearchgate.netnih.gov. Furthermore, the coumarin structure is amenable to chemical modification, allowing researchers to generate diverse libraries of derivatives with tailored properties. Beyond their pharmacological relevance, certain coumarin derivatives exhibit significant luminescent properties, making them useful as fluorescent probes and in other optical applications nih.gov.

Overview of Methoxycoumarins as Research Subjects

Methoxycoumarins represent a significant subclass of coumarins, distinguished by the presence of one or more methoxy (B1213986) (-OCH₃) groups attached to the coumarin nucleus ontosight.aimdpi.com. The introduction of methoxy substituents can modulate the physicochemical properties of the parent coumarin, influencing factors such as solubility, reactivity, and interactions with biological systems ontosight.ai. Consequently, methoxycoumarins are actively researched for their unique biological activities, which often mirror or enhance those observed in other coumarin derivatives.

Research into methoxycoumarins spans various domains, including their potential as antimicrobial agents, antioxidants, and anti-inflammatory compounds nih.govontosight.aiontosight.airesearchgate.netfrontiersin.org. Their fluorescent characteristics are also a subject of interest, leading to applications in fluorescence spectroscopy, microscopy, and the development of biosensors ontosight.ai.

5-Methoxycoumarin , with the chemical formula C₁₀H₈O₃, features a methoxy group at the 5-position of the benzopyranone skeleton ontosight.ai. This specific substitution pattern contributes to its distinct properties, including fluorescent activity ontosight.ai. Academic research has explored its potential biological activities, particularly its antimicrobial and antioxidant properties ontosight.ai. Additionally, computational studies have investigated its potential as an aromatase antagonist, assessing its docking score in comparison to other substituted coumarins rjptonline.org. The exploration of this compound contributes to the broader understanding of structure-activity relationships within the methoxycoumarin family and the coumarin class as a whole.

Data Tables

Table 1: Investigated Biological Activities of this compound

| Activity Type | Description of Research Focus | Source Reference |

| Antimicrobial | Studies investigating effectiveness against various microorganisms. | ontosight.ai |

| Antioxidant | Potential properties contributing to protective effects against oxidative stress. | ontosight.ai |

| Pharmacological | Exploration of potential interactions with biological targets for therapeutic applications. | ontosight.ai |

| Computational (Docking) | Evaluated for docking scores as an aromatase antagonist. | rjptonline.org |

Table 2: Key Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | C₁₀H₈O₃ |

| Molecular Structure | Benzopyranone skeleton with a methoxy group attached at the 5-position. |

| Fluorescence | Exhibits fluorescent activity under certain conditions. |

| UNII Code | YUV63OTC0P |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFXTIBDEAZMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447601 | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51559-36-5 | |

| Record name | 5-Methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051559365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUV63OTC0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methoxycoumarin and Its Derivatives

Classical Synthetic Routes and Adaptations for Methoxycoumarins

Several classical reactions have been fundamental in the synthesis of the coumarin (B35378) nucleus. nih.govuva.es These methods, while foundational, often require specific adaptations to achieve the desired methoxy (B1213986) substitution pattern.

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst. rsc.orgorganic-chemistry.orgresearchgate.net The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. organic-chemistry.orgscispace.com

For the synthesis of methoxycoumarins, the choice of starting materials and catalysts is crucial. rsc.orgbeilstein-journals.org Strong acids like sulfuric acid, trifluoroacetic acid, and various Lewis acids such as zinc chloride and aluminum chloride have been employed as catalysts. researchgate.nettandfonline.com Modifications to the classical Pechmann reaction often focus on improving yields and reducing reaction times, sometimes employing solvent-free conditions or microwave irradiation. tandfonline.commdpi.com For instance, a three-step synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin utilized a Pechmann reaction with sulfuric acid at a mild temperature of 35°C. beilstein-journals.orgnih.gov

Table 1: Examples of Pechmann Condensation for Methoxycoumarin Synthesis

| Phenol Reactant | β-Keto Ester Reactant | Catalyst | Product | Reference |

| Resorcinol | Methyl 2-fluorobenzoylacetate | H₂SO₄ | 7-hydroxy-4-(2-fluorophenyl)coumarin | beilstein-journals.org |

| Substituted Phenols | Ethyl Acetoacetate | Zirconia-based catalyst | Substituted Coumarins | rsc.org |

| Substituted Phenols | β-ketoesters | p-toluenesulfonic acid | Substituted Coumarins | tandfonline.com |

| Phloroglucinol | Ethylacetoacetate | Sulfuric acid | 5,7-Dihydroxy-4-methylcoumarin | sigmaaldrich.com |

Perkin Reaction Pathways

The Perkin reaction offers another classical route to coumarins, typically involving the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. core.ac.ukresearchgate.net This method is particularly useful for producing coumarin itself, though its application to substituted coumarins can sometimes be limited by the availability of the starting salicylaldehydes. One of the main advantages of the Perkin reaction is that it avoids the formation of isomeric chromones, which can be a side product in the Pechmann reaction. core.ac.uk

While the Perkin reaction is a primary method for synthesizing cinnamic acid derivatives, its direct application for 5-methoxycoumarin can be challenging. researchgate.net An early attempt to synthesize 5-hydroxycoumarin, a precursor to this compound, via a Perkin reaction with γ-resorcylaldehyde resulted in an unworkable resinous mass. rsc.org

The Knoevenagel condensation provides a versatile method for carbon-carbon bond formation and is widely used for synthesizing coumarin derivatives. nih.govtandfonline.comjmchemsci.com The reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. nih.govjmchemsci.comnih.gov

Recent advancements have focused on developing more environmentally friendly protocols, utilizing catalysts like deep eutectic solvents, nano-magnetic particles, or performing the reaction in water or under solvent-free conditions with microwave or ultrasound irradiation. nih.govslideshare.net For example, 3-substituted coumarins have been synthesized in high yields via Knoevenagel condensation in water. clockss.org The synthesis of 5-hydroxycoumarin-3-carboxylic acid has been achieved through the condensation of an appropriate aldehyde with cyanoacetic acid. rsc.org

Table 2: Catalysts and Conditions in Knoevenagel Condensation for Coumarin Synthesis

| Catalyst | Solvent | Conditions | Product Type | Reference |

| Choline chloride/Zinc chloride (DES) | Deep Eutectic Solvent | 100°C | Coumarin derivatives | nih.gov |

| Piperidine and Acetic Acid | Ethanol | - | Coumarin derivatives | nih.gov |

| Sodium azide (B81097) or Potassium carbonate | Water | Room Temperature | Coumarin-3-carboxylic acids | nih.gov |

| L-proline | 1,3-dimethylimidazolium methyl sulfate (B86663) (IL) | 90°C | 3-(methoxy-carbonyl)coumarin | nih.gov |

Regioselective Synthesis Strategies for this compound

Achieving regioselectivity is a significant challenge in the synthesis of substituted coumarins, particularly when multiple reactive sites are present on the starting phenol. For this compound, it is essential to direct the cyclization to form the desired isomer.

One strategy involves the use of pre-functionalized starting materials where the substitution pattern dictates the outcome of the reaction. For example, the synthesis of this compound was achieved from methyl 2-hydroxy-4-methoxy-3-formylbenzoate. rsc.org This starting material, upon condensation with ethyl malonate and subsequent hydrolysis and decarboxylation, yields this compound. rsc.org

Another approach to achieving regioselectivity is through oxidation reactions. The oxidation of certain coumarins with 2-iodoxybenzoic acid (IBX) has been shown to proceed with high regioselectivity. unitus.itresearchgate.net This selectivity is attributed to the stability of the intermediate carbocation or radical formed during the reaction. unitus.it For instance, the oxidation of 7-methoxycoumarin (B196161) (scopoletin) with IBX leads to the formation of catechol-type coumarins with the oxygen atom transfer occurring at the C-8 position. researchgate.net

Advanced Synthetic Techniques for Functionalization

Modern synthetic chemistry offers a range of advanced techniques for the synthesis and functionalization of coumarin scaffolds, enabling the creation of complex and diverse derivatives.

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether, is a powerful tool for introducing substituents onto the coumarin nucleus. scispace.comgla.ac.uk This reaction can be used to synthesize coumarins with substituents at specific positions. For example, a tandem Claisen rearrangement/Wittig olefination/cyclization sequence, promoted by microwaves, has been used to conveniently access 8-allylcoumarins. beilstein-journals.org

In the context of methoxycoumarins, the Claisen rearrangement can be influenced by the presence of the methoxy group. An electron-rich benzene (B151609) ring, due to a methoxy group at the 5-position, can facilitate intramolecular C-prenylation of a prenyloxy group rather than its sigmatropic rearrangement. semanticscholar.org A sequential Claisen rearrangement and radical cyclization has been employed to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com

Isoprenylation and Prenylation Strategies

Isoprenylation and prenylation, the attachment of isoprene (B109036) or longer prenyl chains, are important modifications of the coumarin scaffold that can significantly enhance biological activity. These strategies typically involve the O-alkylation of a hydroxycoumarin precursor, which can then be converted to this compound, or direct modification of a coumarin already bearing a methoxy group.

The introduction of prenyl groups can be achieved through various chemical and enzymatic methods. A common approach involves the Williamson ether synthesis, where a hydroxycoumarin is treated with a prenyl halide, such as prenyl bromide or geranyl bromide, in the presence of a base. While direct prenylation of this compound itself is less common due to the lack of a free hydroxyl group for etherification, the strategy is highly relevant for the synthesis of this compound derivatives starting from polyhydroxycoumarins. For instance, 5,7-dihydroxycoumarin (B1309657) can be selectively prenylated and subsequently methylated to yield 5-methoxy-7-prenyloxycoumarin.

A study on coumarin derivatives for Constitutive Androstane Receptor (CAR) activation explored the synthesis of various O-prenylated coumarins. nih.gov While the study focused on a range of substituted coumarins, the synthetic principles are applicable. For example, the synthesis of O-prenyl, O-geranyl, and O-farnesyl derivatives of 5-hydroxycoumarin was reported. nih.gov These compounds can serve as precursors to their 5-methoxy counterparts.

Enzymatic O-prenylation offers a high degree of selectivity. Studies have identified aromatic prenyltransferases from citrus species that can catalyze the geranylation of hydroxycoumarins. biorxiv.orgnih.govpnas.org For example, a geranyl diphosphate-specific aromatic prenyltransferase from lemon was shown to catalyze the geranylation of 5-hydroxy-7-methoxycoumarin. nih.gov This enzymatic approach provides a green alternative to chemical synthesis for producing prenylated this compound derivatives.

The following table summarizes examples of isoprenylated and prenylated coumarin derivatives, some of which are closely related to this compound and illustrate the synthetic strategies.

| Compound Name | Starting Material | Reagent/Enzyme | Reference |

| 5-Geranyloxy-7-methoxycoumarin | 5-Hydroxy-7-methoxycoumarin | Geranyl Diphosphate (B83284), CpPT1 enzyme | biorxiv.org |

| Bergamottin (5-Geranyloxypsoralen) | Bergaptol (B1666848) | Geranyl Diphosphate, CpPT1 enzyme | biorxiv.org |

| 5-Farnesyloxy-3-carboxycoumarin | 5-Hydroxy-3-carboxycoumarin | Farnesyl bromide | plos.org |

| 5-Geranyloxy-3-carboxycoumarin | 5-Hydroxy-3-carboxycoumarin | Geranyl bromide | plos.org |

Formation of Complex Coumarin Scaffolds

Building upon the basic this compound framework, various synthetic methodologies have been developed to construct more complex, fused heterocyclic scaffolds. These intricate structures are of significant interest due to their potential for novel biological activities.

Ruthenium-Catalyzed C-H Activation and Annulation:

A powerful strategy for constructing complex coumarin-fused systems involves ruthenium(II)-catalyzed C-H activation and annulation. This method allows for the direct formation of new rings by functionalizing otherwise inert C-H bonds. For example, a Ru(II)-catalyzed C–H activation and annulation cascade has been successfully employed to construct coumarin-fused benzo[a]quinolizin-4-ones. rsc.orgresearchgate.net This reaction proceeds through a double C-H bond activation/[4 + 2] annulation cascade in a one-pot operation, leading to the formation of a pentacyclic coumarin-fused scaffold. rsc.orgresearchgate.net While the specific examples may start from different coumarin precursors, the methodology is adaptable to derivatives of this compound.

Similarly, Ru(II)-catalyzed chelation-assisted C(sp2)-H bond functionalization and concomitant (4 + 2) annulation has been used to synthesize coumarin-fused pyridone nuclei. nih.gov This approach utilizes an N-methoxy carboxamide as a directing group to achieve C(sp2)-H bond functionalization. The versatility of this method is highlighted by its ability to facilitate one-pot double C-H activation to create benzimidazole-fused coumarin-centered polycyclic heteroarenes. nih.gov

Synthesis of Furocoumarins and Pyranocoumarins:

Furocoumarins and pyranocoumarins are two important classes of complex coumarins. The synthesis of furocoumarins, such as those structurally analogous to natural psoralens, can be achieved through the linear annelation of a furan (B31954) fragment to a 3-arylcoumarin system. researchgate.net

Pyranocoumarins can be synthesized through various methods, including three-component reactions. For instance, a base-mediated, three-component synthesis of pyran-fused biscoumarins has been reported, involving the coupling of a 4-hydroxycoumarin (B602359) with a 4-chloro-3-formylcoumarin. rsc.org This methodology can be extended to create more complex structures by introducing other components like indoles. rsc.org Another approach to pyranocoumarins involves the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net

The following table provides examples of complex coumarin scaffolds synthesized from coumarin precursors.

| Scaffold Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| Coumarin-fused Benzo[a]quinolizin-4-ones | Ru(II)-catalyzed C–H activation and annulation cascade | Ru(II) catalyst | rsc.orgresearchgate.net |

| Coumarin-fused Pyridones | Ru(II)-catalyzed chelation-assisted C(sp2)-H bond functionalization and (4 + 2) annulation | Ru(II) catalyst, N-methoxy carboxamide directing group | nih.gov |

| Pyran-fused Biscoumarins | Base-mediated three-component reaction | Triethylamine, 4-hydroxycoumarin, 4-chloro-3-formylcoumarin | rsc.org |

| Furo[3,2-g]chromen-7-ones | Linear annelation of a furan fragment | Substituted phenylacetic acids, acetic anhydride, pyridine | researchgate.net |

Derivatization Strategies and Analogue Synthesis of 5 Methoxycoumarin

Design Principles for Novel 5-Methoxycoumarin Analogues

The design of new this compound analogues is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies. The coumarin (B35378) scaffold is recognized as an excellent template for drug development due to its simple structure and wide range of pharmacological activities researchgate.net. The presence and position of substituents on the coumarin ring are critical determinants of biological activity.

Key design principles include:

Structure-Activity Relationship (SAR) Analysis : SAR studies are fundamental to understanding how specific structural features influence biological activity. For instance, research on various coumarin derivatives has shown that the type and position of substituents significantly impact their therapeutic potential researchgate.net. The methoxy (B1213986) group at the C-5 position, in particular, has been noted for its contribution to certain biological effects. For example, the 5-methoxy group can contribute to a reduction in histamine release nih.gov. In furanocoumarins, the presence of methoxy groups at both the C-5 and C-8 positions has been found to be beneficial for antifungal activity nih.govmdpi.com.

Bioisosteric Replacement : This principle involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. In coumarin design, this could involve replacing the methoxy group or other substituents with different functional groups to probe their interaction with biological targets.

Pharmacophore Modeling : This computational approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For coumarin derivatives, this involves mapping features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. A general design principle for G-protein coupled receptor (GPCR) ligands involves connecting a bulky moiety to a pharmacophore, such as N-arylpiperazine, via a flexible aliphatic linker nih.gov. This principle can be adapted for designing novel this compound analogues targeting similar receptors.

Fragment-Based Drug Discovery : This strategy uses small molecular "fragments" as building blocks, which can be grown or combined to create more potent lead compounds mdpi.com. A known active molecule, or "hit," like a naturally occurring coumarin, can be deconstructed and then rebuilt with different fragments to optimize its interaction with a biological target mdpi.com.

Chemical Modification at Key Positions (e.g., C-3, C-4, C-7, C-8)

The coumarin nucleus offers several positions for chemical modification, with the C-3, C-4, C-7, and C-8 positions being particularly common targets for derivatization to generate analogues with diverse biological activities.

C-3 Position : The C-3 position is frequently modified to introduce a wide variety of substituents.

Esterification : Coumarin-3-carboxylic acid can be used as a starting material for synthesizing ester derivatives. For example, Steglich esterification, a mild method using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), has been employed to attach various cycloalkyl groups (like cyclohexyl and menthyl) to the C-3 position via an ester linkage mdpi.com.

Heterocyclic Substitution : Heterocyclic rings are often introduced at the C-3 position. Studies have shown that attaching moieties like 3,5-dimethoxy-4-hydroxyphenyl azines to the C-3 position of 4-hydroxycoumarins can yield compounds with significant antioxidant activity researchgate.net.

Trifluoroacetyl Group : The introduction of a 3-trifluoroacetyl group onto 4-anilinocoumarin scaffolds has produced derivatives with promising anti-proliferative activity against several cancer cell lines rsc.org.

C-4 Position : The C-4 position is another key site for modification.

Anilino Groups : The synthesis of 4-anilinocoumarin derivatives has been a successful strategy for developing new anticancer agents rsc.org.

Heterocyclic Linkage : Various heterocyclic systems have been linked to the C-4 position. For instance, C-4 linked coumarin-hypoxanthine derivatives have been synthesized and shown to possess good antibacterial activity researchgate.net. Similarly, substituting the C-4 position with a 1,2,4-triazolidine-3-thione ring has been explored for antimicrobial activity researchgate.net. SAR studies indicate that C-4 substituted coumarins can show better antibacterial activity compared to C-7 substituted compounds researchgate.net.

C-7 Position : The C-7 position, often bearing a hydroxyl or methoxy group in natural coumarins, is a prime site for introducing linkers for conjugation or further modification.

Amino Group Substitution : In the development of coumarin-benzimidazole hybrids, the C-7 position has been substituted with various amino groups, leading to compounds with anticancer properties nih.gov.

Ether Linkages : The hydroxyl group at C-7 is commonly used to form ether linkages. For example, bromoalkoxy derivatives can be prepared, which then serve as intermediates for creating hybrid molecules through techniques like click chemistry mdpi.com.

C-8 Position : Along with C-5, C-6, and C-7, the C-8 position can be modified to influence biological activity. As mentioned, the combination of substituents at C-5 and C-8 is particularly important for the antifungal properties of furanocoumarins nih.govmdpi.com.

| Position | Type of Modification | Example Substituent/Reaction | Resulting Activity/Use |

|---|---|---|---|

| C-3 | Esterification | Cyclohexyl, Menthyl esters | Structural analysis, potential therapeutic agents mdpi.com |

| C-3 | Acyl Group | Trifluoroacetyl group | Anticancer rsc.org |

| C-4 | Amino Group | Anilino group | Anticancer rsc.org |

| C-4 | Heterocycle | 1,2,4-triazolidine-3-thione | Antimicrobial researchgate.net |

| C-7 | Amino Group | Substituted amino groups | Anticancer (in hybrids) nih.gov |

| C-7 | Ether Linkage | Bromoalkoxy groups for click chemistry | Intermediate for hybrid synthesis mdpi.com |

| C-8 | Substitution | Methoxy group (with C-5 methoxy) | Antifungal nih.govmdpi.com |

Conjugation and Hybrid Molecule Development

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action mdpi.comresearchgate.net. The coumarin scaffold is an ideal component for creating such hybrid molecules.

Coumarin-Benzimidazole Hybrids : A series of novel hybrids linking coumarin and benzimidazole moieties has been synthesized. Specifically, 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivatives were developed, with some showing significant inhibition of cancer cell growth, particularly against leukemia, colon, and breast cancer cell lines nih.gov.

Coumarin-Chalcone Hybrids : The combination of coumarin and chalcone scaffolds, both of which are known for their pharmacological activities, has resulted in hybrid molecules with potential as anticancer, antimicrobial, and antioxidant agents researchgate.net.

Coumarin-Triazine Hybrids : Hybrid compounds incorporating a 2,4-diamino-1,3,5-triazine moiety with a coumarin or 2-imino-coumarin scaffold have been synthesized. These hybrids were designed with the aim of creating more effective antitumor agents by leveraging the bioactive properties of both parent molecules mdpi.com.

Coumarin-Pyrimidine Hybrids : Coumarin-pyrimidine hybrids have been synthesized through the condensation of α,β-unsaturated ketones derived from 6-acetyl-5-hydroxy-4-methylcoumarin with guanidine nih.gov.

Coumarin-5-Fluorouracil Hybrids : Using click chemistry, specifically the Cu(I)-mediated Huisgen 1,3-dipolar cycloaddition, researchers have synthesized hybrids of coumarin and the anticancer drug 5-fluorouracil (5-FU) mdpi.com. This strategy aims to improve the therapeutic index and reduce the adverse effects of 5-FU by conjugating it to the coumarin scaffold mdpi.com.

Metallation and Coordination Complex Formation

The formation of metal complexes with coumarin-based ligands is an effective strategy for generating novel compounds with enhanced biological activities. The specific structure of the coumarin scaffold, featuring a conjugated system, makes it suitable for coordinating with metal ions mdpi.com.

Transition Metal Complexes : Coumarin derivatives have been used as ligands to coordinate with a variety of bivalent and trivalent transition metal ions. These include palladium(II), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) frontiersin.org. Complexation has been shown to improve the antifungal activity of the parent coumarin ligand frontiersin.org. For example, a copper complex of a coumarin-bearing tridentate ligand showed significantly better results against C. albicans and A. niger compared to the ligand alone frontiersin.org.

Lanthanide Complexes : Novel coumarin-based tridentate ligands have been synthesized and coordinated with lanthanide ions such as europium(III) and samarium(III) to explore their potential as enzyme inhibitors frontiersin.org.

Organometallic Complexes : Ruthenium complexes with coumarin ligands have been synthesized and evaluated for their antioxidant properties mdpi.com. The coordination of the metal center can significantly influence the compound's ability to scavenge free radicals.

| Metal Ion | Example Complex Type | Observed/Potential Application |

|---|---|---|

| Palladium(II) | Coumarin-derived ligand complex | Antimicrobial frontiersin.org |

| Copper(II) | Tridentate coumarin ligand complex | Antifungal frontiersin.org |

| Zinc(II) | Tridentate coumarin ligand complex | Antifungal frontiersin.org |

| Europium(III) | Tridentate coumarin ligand complex | Enzyme inhibition frontiersin.org |

| Samarium(III) | Tridentate coumarin ligand complex | Enzyme inhibition frontiersin.org |

| Ruthenium | Organometallic coumarin complex | Antioxidant mdpi.com |

| Cobalt(II) | 3-acetyl-4-hydroxycoumarin complex | Antiradical activity mdpi.com |

Analytical Characterization Techniques for 5 Methoxycoumarin and Derivatives

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and identifying functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For coumarin (B35378) derivatives, NMR spectra offer characteristic signals that help confirm the presence of the coumarin core, substituents, and specific functional groups like methoxy (B1213986) ethers.

Proton NMR (¹H NMR) spectra of methoxycoumarins typically display signals for the aromatic protons of the coumarin ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are sensitive to the substitution pattern on the coumarin skeleton. For instance, in related methoxycoumarins, the methoxy group (-OCH₃) typically resonates as a singlet in the range of δ 3.8-4.0 ppm beilstein-journals.org. The protons on the coumarin ring (H-3, H-4, and aromatic protons on the benzene (B151609) ring) exhibit characteristic chemical shifts and coupling constants, allowing for the assignment of their positions. For example, the H-3 and H-4 protons of the pyrone ring often appear as doublets in the δ 6.0-6.5 ppm and δ 7.5-8.0 ppm regions, respectively, with a coupling constant of approximately 9.5-10 Hz beilstein-journals.org.

Carbon NMR (¹³C NMR) provides information about the carbon backbone. The carbonyl carbon (C-2) of the lactone ring in coumarins is typically observed in the δ 160-165 ppm range scirp.org. The carbon atom of the methoxy group (-OCH₃) usually resonates around δ 55-57 ppm beilstein-journals.org. The aromatic carbons and the carbons of the pyrone ring exhibit distinct chemical shifts depending on their electronic environment and substitution beilstein-journals.orgscirp.orgmdpi.com.

Table 5.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxycoumarins

| Proton/Carbon | Typical Chemical Shift (δ, ppm) | Assignment/Notes | Source(s) |

| ¹H NMR | |||

| OCH₃ | 3.8-4.0 | Singlet, methoxy group protons | beilstein-journals.org |

| H-3 | 6.0-6.5 | Doublet, pyrone ring proton | beilstein-journals.org |

| H-4 | 7.5-8.0 | Doublet, pyrone ring proton, J ≈ 9.5-10 Hz | beilstein-journals.org |

| Aromatic H | Varies | Signals depend on substitution pattern | beilstein-journals.org |

| ¹³C NMR | |||

| C=O (C-2) | 160-165 | Carbonyl carbon of the lactone ring | scirp.org |

| OCH₃ | 55-57 | Methoxy group carbon | beilstein-journals.org |

| C-3 | 111-113 | Pyrone ring carbon | beilstein-journals.org |

| C-4 | 138-140 | Pyrone ring carbon | beilstein-journals.org |

| C-5 | 157-158 | Aromatic carbon (position varies with substitution) | beilstein-journals.org |

| C-6 | 90-104 | Aromatic carbon (position varies with substitution) | beilstein-journals.org |

| C-7 | 160-161 | Aromatic carbon (position varies with substitution) | beilstein-journals.org |

| C-8 | 107-110 | Aromatic carbon (position varies with substitution) | beilstein-journals.org |

| C-9 | 154-155 | Bridgehead carbon | beilstein-journals.org |

| C-10 | 103-104 | Bridgehead carbon | beilstein-journals.org |

Note: Specific chemical shifts can vary depending on the exact substitution pattern, solvent, and NMR spectrometer frequency.

Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation, which causes molecular vibrations. For 5-Methoxycoumarin, key functional groups include the lactone carbonyl (C=O) and the ether linkage of the methoxy group (C-O).

The lactone carbonyl group (C=O) in coumarins typically exhibits a strong absorption band in the region of 1700-1740 cm⁻¹ mdpi.comscielo.org.zanih.govijarbs.comtsfx.edu.auwpmucdn.com. This is a diagnostic peak for the coumarin ring system. The presence of the methoxy group is indicated by C-O stretching vibrations, which usually appear as one or more strong bands in the fingerprint region, often between 1250-1000 cm⁻¹ mdpi.comwpmucdn.com. Other characteristic absorptions include C-H stretching vibrations for aromatic and aliphatic protons (typically above 3000 cm⁻¹ for sp² C-H and below 3000 cm⁻¹ for sp³ C-H) and C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹) mdpi.comscielo.org.zatsfx.edu.au.

Table 5.1.2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity/Shape | Source(s) |

| Lactone C=O | C=O Stretch | 1700-1740 | Strong | mdpi.comscielo.org.zanih.govijarbs.comtsfx.edu.auwpmucdn.com |

| Methoxy C-O | C-O Stretch | 1250-1000 | Strong | mdpi.comwpmucdn.com |

| Aromatic C-H | C-H Stretch | 3100-3000 | Variable | scielo.org.zatsfx.edu.au |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium/Strong | mdpi.comscielo.org.za |

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural identification. For this compound (molecular formula C₁₀H₈O₃, molecular weight ≈ 176.17 g/mol ), Electron Ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 176.

Common fragmentation pathways for coumarins under EI conditions include the loss of carbon monoxide (CO) from the pyrone ring, leading to a fragment at M-28. This fragmentation often results in a stable benzofuran-like ion benthamopen.comtandfonline.comnih.govresearchgate.net. Other fragmentation events can involve the loss of the methoxy group (-OCH₃), yielding a fragment at M-31, or the loss of methyl radical (-CH₃) if present as a substituent ajol.infojst.go.jp. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition and distinguishing between fragments with similar nominal masses benthamopen.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to analyze coumarins, often employing Electrospray Ionization (ESI) in positive mode, which typically yields a protonated molecular ion [M+H]⁺ mdpi.com.

Table 5.1.3: Expected MS Fragmentation for this compound

| Fragment Ion (m/z) | Neutral Loss | Description | Source(s) |

| 176 | - | Molecular Ion (M⁺) | benthamopen.comajol.info |

| 148 | CO (28) | Loss of CO from the pyrone ring | benthamopen.comtandfonline.comnih.govresearchgate.net |

| 145 | CH₃O (31) | Loss of methoxy group | ajol.infojst.go.jp |

| 161 | CH₃ (15) | Loss of methyl group (if applicable to derivative) | ajol.info |

| 117 | CO + CH₂ (40) | Further fragmentation | tandfonline.comnih.gov |

| 91 | CO + C₂H₂ (54) | Further fragmentation | researchgate.netmdpi.com |

Note: Actual fragmentation patterns can be complex and depend on the specific ionization method and the molecule's structure.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating complex mixtures and identifying individual components, including this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique widely used for the analysis of coumarins in various matrices, including natural products and biological samples mdpi.comresearchgate.net. In LC-MS, a liquid chromatography system separates the components of a mixture, and the eluent is then introduced into a mass spectrometer for detection and identification. Electrospray Ionization (ESI) is a common ionization technique for coumarins, typically producing protonated molecules [M+H]⁺ in positive ion mode mdpi.com. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting selected precursor ions and detecting characteristic product ions, allowing for precise quantification and structural confirmation mdpi.comresearchgate.net. LC-MS is valuable for purity assessment and identifying coumarins in complex extracts where multiple related compounds may be present mdpi.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique suitable for the analysis of volatile and semi-volatile compounds. Coumarins, depending on their specific structure and polarity, can be analyzed by GC-MS, often after derivatization to increase their volatility and thermal stability nih.gov. GC-MS separates compounds based on their boiling points and affinity for the stationary phase, followed by mass spectrometric detection. This technique is frequently employed for identifying and quantifying coumarins in plant extracts and food products nih.govumpr.ac.idumpr.ac.id. The fragmentation patterns obtained from GC-MS are crucial for identifying the compounds by matching them against spectral libraries ajol.infoumpr.ac.idumpr.ac.id.

Compound List:

this compound

5-Bromo-6-hydroxy-7-methoxycoumarin

3-acetyl-5-methoxycoumarin

3-acetyl-7-methoxycoumarin

4-methyl-5,7-dimethoxycoumarin

5,7-dimethoxycoumarin

Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin)

5-Geranyloxy-7-methoxycoumarin

6-hydroxy-7-methoxycoumarin

4-hydroxy-6-methylcoumarin (B576822)

4-(2-fluorophenyl)-7-methoxycoumarin

4-bromomethyl-7-methoxycoumarin (B43491)

Warfarin

Coumarin

Various other substituted coumarin derivatives

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, encompassing both UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are fundamental for the analysis of coumarin compounds due to their inherent chromophoric and fluorophoric properties.

Coumarins, as a class, possess a characteristic benzopyrone structure that absorbs light in the UV region, typically with absorption maxima (λmax) ranging from 280 to 340 nm, depending on the specific substituents. fishersci.commdpi.comvup.sknih.gov This property makes UV-Vis detection a viable method, commonly employed in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). For instance, coumarin itself is often detected at 280 nm, while other derivatives may have optimal detection wavelengths around 320-340 nm. vup.sknih.gov

More significantly, many coumarin derivatives exhibit strong fluorescence, emitting in the blue region of the spectrum (approximately 410-470 nm) upon excitation with UV light. mdpi.comvup.skthermofisher.comuevora.pt This intrinsic fluorescence allows for highly sensitive detection, often achieving limits of detection (LOD) in the nanogram per milliliter (ng mL⁻¹) range when coupled with fluorescence detectors in HPLC systems. nih.gov For example, in the analysis of wine, fluorescence detection (excitation at 320 nm, emission at 450 nm) provided LODs significantly lower than UV-Vis detection. nih.gov

Specific coumarin derivatives have demonstrated excellent analytical performance. For instance, a method for analyzing 5-methoxy-6,7-methylenedioxycoumarin reported an LOD of 0.062 μg/mL and a limit of quantification (LOQ) of 0.187 μg/mL. nih.gov In the analysis of propolis, HPLC with diode array detection (DAD) yielded LODs for coumarins such as 7-methoxycoumarin at 1.76 μg g⁻¹. researchgate.net

Table 1: Spectrophotometric Properties of Coumarin Derivatives

| Compound Name / Class | Detection Method | λmax (UV) / λex (Fluo) (nm) | λem (Fluo) (nm) | LOD / LOQ | Notes | Citation(s) |

| Coumarins (general) | UV-Vis | 280-340 | N/A | N/A | Possess a characteristic chromophore. | fishersci.commdpi.comvup.sknih.gov |

| Coumarins (general) | Fluorescence | ~320-340 | ~410-470 | ng mL⁻¹ range | Exhibit blue fluorescence, enabling high sensitivity. | mdpi.comvup.sknih.govthermofisher.comuevora.pt |

| Gemifloxacin (B1671427) derivative (with BrMmC) | Fluorescence | 325 | 390 | 0.0014 ng/mL (LOD) / 0.0049 ng/mL (LOQ) | High sensitivity and selectivity achieved. | bezmialemscience.org |

| Coumarins (e.g., in wine analysis) | Fluorescence | 320 | 450 | 0.2–4.0 ng mL⁻¹ (LOD) | Highly sensitive detection compared to UV. | nih.gov |

| Coumarin (in wine analysis) | UV-Vis | 280 | N/A | 200 ng mL⁻¹ (LOD) | Standard UV detection wavelength. | nih.gov |

| 5-methoxy-6,7-methylenedioxycoumarin | HPLC-UV | N/A | N/A | 0.062 μg/mL (LOD) / 0.187 μg/mL (LOQ) | Demonstrates satisfactory sensitivity. | nih.gov |

| Propolis Coumarins (e.g., 7-hydroxycoumarin, 7-methoxycoumarin) | HPLC-DAD | N/A | N/A | 1.76 μg g⁻¹ (LOD) / 5.92 μg g⁻¹ (LOQ) (for 7-methoxycoumarin) | Method showed good precision (<6.0% intra-day). | researchgate.net |

Advanced Derivatization for Enhanced Analytical Detection

Derivatization is a critical strategy to enhance the detectability and selectivity of analytes, particularly when their native properties are insufficient for sensitive analysis. For coumarins and related compounds, derivatization primarily aims to introduce or amplify fluorescent properties or to improve their electrochemical response.

Fluorophore-Tagging Strategies

Fluorophore-tagging involves chemically modifying an analyte or using a pre-formed fluorescent derivative to improve its detection via fluorescence spectroscopy. Coumarin derivatives themselves are widely recognized as effective fluorophores and are frequently employed as derivatization reagents.

4-bromomethyl-7-methoxycoumarin (BrMmC): This reagent is a versatile tool for the fluorescence labeling of compounds containing carboxylic acid groups, as well as amines and thiols. bezmialemscience.orgresearchgate.net It reacts with these functional groups to form highly fluorescent ester or other derivatives, significantly enhancing sensitivity in HPLC-fluorescence detection (HPLC-FLD). BrMmC has been successfully applied for the analysis of various analytes, including fatty acids, aromatic and heterocyclic acids, and pharmaceutical compounds like gemifloxacin and 5-fluorouracil. bezmialemscience.orgresearchgate.netacs.orgthegoodscentscompany.com For instance, derivatization of gemifloxacin with BrMmC yielded a derivative with optimal excitation and emission wavelengths at 325 nm and 390 nm, respectively, enabling highly sensitive quantification. bezmialemscience.org

Methoxycoumarin Maleimide (B117702) (Mcm-Mal): This coumarin derivative is specifically designed for site-specific protein labeling. It reacts with cysteine residues in proteins, allowing for the introduction of a fluorescent tag. Mcm-Mal, often used in conjunction with unnatural amino acids like acridonylalanine (Acd), is valuable for Förster Resonance Energy Transfer (FRET) studies, enabling the monitoring of protein motions and interactions. nih.gov

Other Coumarin-Based Reagents: Reagents such as 4-diazomethyl-7-methoxycoumarin (DMMC) have been investigated for derivatizing carboxylic acids, including toxins like okadaic acid, to produce fluorescent products for LC analysis. nih.gov Similarly, 7-amino-4-methylcoumarin (B1665955) (AMC) is a well-established fluorophore used in enzyme assays, where its liberation upon enzymatic cleavage of a substrate leads to a significant increase in fluorescence. sigmaaldrich.com

Table 2: Derivatization Reagents and Applications for Coumarin Analysis and Related Compounds

| Derivatization Reagent | Target Analyte Functional Group | Reaction Type | Enhanced Property | Application Example | Citation(s) |

| 4-bromomethyl-7-methoxycoumarin (BrMmC) | Carboxylic Acids, Amines, Thiols | Esterification, etc. | Fluorescence | Labeling fatty acids, aromatic/heterocyclic acids; analysis of gemifloxacin, 5-fluorouracil, 2-phenylbutyric acid | bezmialemscience.orgresearchgate.netacs.orgthegoodscentscompany.com |

| 4-diazomethyl-7-methoxycoumarin (DMMC) | Carboxylic Acids (e.g., okadaic acid) | Esterification | Fluorescence | Analysis of diarrhetic shellfish poisoning toxins | nih.gov |

| Methoxycoumarin maleimide (Mcm-Mal) | Cysteine residues in proteins | Thiol-Michael addition | Fluorescence (for FRET) | Site-specific protein labeling, monitoring protein motions/interactions | nih.gov |

| 7-amino-4-methylcoumarin (AMC) | Carboxyl groups (e.g., C-terminal amino acids) | Amide bond formation | Fluorescence | Protease activity assays, enzyme specificity studies | sigmaaldrich.com |

| 9-anthryldiazomethane (ADAM) | Carboxylic Acids | Esterification | Fluorescence | Analysis of okadaic acid and related DSP toxins | nih.gov |

Electrochemical Detection Enhancements

Electrochemical methods offer an alternative or complementary approach to spectrophotometric techniques for the analysis of coumarins and their derivatives, often providing high sensitivity and selectivity. Coumarins are electrochemically active, meaning they can undergo oxidation or reduction reactions at electrode surfaces. informaticsjournals.co.inwmich.edunih.govacs.orgcnr.itacs.orgmdpi.com

Voltammetric Techniques: Differential Pulse Voltammetry (DPV) and Linear Sweep Voltammetry (LSV) are commonly employed. These techniques measure the current response as a function of applied potential, allowing for the detection and quantification of electroactive species. informaticsjournals.co.incnr.itmdpi.com For example, coumarins can be electrochemically reduced at modified electrodes, and this process can be utilized for their quantitative determination in various matrices, including essential oils and herbal medicines. mdpi.com The sensitivity of voltammetric methods can be further enhanced by using nanomaterial-based electrodes, which offer increased surface areas and catalytic properties. nih.govacs.org

Electrochemical Array Detectors: Advanced systems, such as HPLC coupled with coulometric electrode array detection (e.g., Dionex CoulArray Detector), integrate chromatographic separation with multiple electrochemical sensors. lcms.cz This allows for the detection of analytes based on their unique electrochemical signatures (voltammetric behavior), enabling the resolution of coeluting compounds and providing enhanced selectivity. lcms.cz Such systems can achieve very low detection limits, in the femtogram (fg) range. lcms.cz

Electrochemiluminescence (ECL): Coumarin derivatives can also be utilized in electrochemiluminescence (ECL) systems. ECL involves the generation of light through electrochemical reactions, offering a highly sensitive detection modality. acs.orgrsc.org Coumarin derivatives with specific donor-acceptor configurations have demonstrated improved ECL performance, making them suitable for developing sensitive ECL sensors. rsc.org

Compound List

this compound

Coumarin

7-Methoxycoumarin

5-Methoxy-6,7-methylenedioxycoumarin

5,7-Dimethoxycoumarin

5-Prenyloxy-7-methoxycoumarin

6-Hydroxy-7-methoxycoumarin

5-Geranyloxy-7-methoxycoumarin

5-Geranyloxy-8-methoxypsoralen

5-Methoxypsoralen (Bergapten, 5-MOP)

4-Bromomethyl-7-methoxycoumarin (BrMmC)

4-Diazomethyl-7-methoxycoumarin (DMMC)

4-Bromomethyl-7-acetoxycoumarin

4-Bromomethyl-6,7-dimethoxycoumarin (BrDMC)

Methoxycoumarin maleimide (Mcm-Mal)

7-Hydroxycoumarin (Umbelliferone)

7-Amino-4-methylcoumarin (AMC)

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU)

2,3,6,7-Tetrahydro-1,1,7,7,-tetramethyl-1H,5H,11H-10-(2-benzothiazolyl)quinolizino-[9,9a,1gh] coumarin (C545T)

ATPP–Cou

3-(2-(1H-benzo[d]imidazol-1-yl)-1-((6-chloro-2-oxo-2H-chromen-4-yl)methoxy)ethyl)-6-chloro-2H-chromen-2-one (3ClOX)

Scopoletin

Esculetin

Herniarin

4-Methylumbelliferone

Scoparone

Acenocoumarol

Dicoumarol

7-Ethoxy-4-methylcoumarin

Pyranocoumarin

Dihydrocoumarin

7-(diethylamino)-2-oxo-2H-chromone-3-carboxylic acid (L1)

Byakangelicol

Phellopterin

Bergamottin

Osthol

Imperatorin

Xanthotoxin

Isoimperatorin

Oxypeucedanin

Xanthotoxol

Angelicin

Acridonylalanine (Acd)

9-Anthryldiazomethane (ADAM)

1-Pyrenyldiazomethane (PDAM)

3-Acetyl-7-methoxycoumarin

5-Fam-Lys

The chemical compound This compound is a member of the coumarin family, characterized by a benzopyranone skeleton with a methoxy group at the 5-position. While coumarins, in general, are known for their diverse biological activities, specific, detailed research focusing solely on the biological activities and mechanisms of this compound was not extensively found in the provided search results.

The available information indicates that coumarin derivatives, including those with methoxy substitutions, have been investigated for their potential roles in various biological processes. However, the precise mechanistic insights, detailed research findings, and specific data tables for this compound across the requested categories (antioxidant, antimicrobial, anti-inflammatory) are limited or not directly attributed to this specific compound in the gathered literature.

For instance, while coumarins are generally recognized for their antioxidant properties through mechanisms like radical scavenging and metal chelation ontosight.aichemfaces.comnih.gov, and their anti-inflammatory effects by modulating pathways such as NF-κB and MAPK aimspress.comrsc.orgontosight.ainih.govnih.govwalisongo.ac.id, specific data for this compound in these areas is not detailed in the provided snippets. Similarly, antimicrobial activities of coumarins against various bacterial and fungal strains are documented ontosight.ai, but specific targets and mechanisms for this compound are not elaborated upon.

Therefore, a comprehensive article structured according to the provided outline, with detailed research findings and data tables specifically for this compound, cannot be generated based on the current search results.

Compound List:

this compound

4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC)

5-Geranyloxy-7-methoxycoumarin

5-Methoxyl aesculetin (MOA)

7-Acetonyloxy-5-methoxycoumarin

6-Methoxycoumarin

7-Methoxycoumarin

4-Methoxycoumarin

Isoscopoletin (6-Hydroxy-7-methoxycoumarin)

5-Bromo-6-hydroxy-7-methoxycoumarin

5-hydroxy-6-methoxycoumarin-7-glucoside

5-methoxy-6,7-methylenedioxycoumarin

7-(2',3'-epoxy-3'-methylbutyloxy)-6-methoxycoumarin

6,7-methylenedioxycoumarin (ayapin)

6-hydroxy-7-(3'-methylbutyl-2'-en-oxy)-coumarin (prenyletin)

6-methoxy-7-(3'-methylbutyl-2'-en-oxy)-coumarin (prenyletin-methyl-ether)

Scopoletin

Fraxetin

Esculetin

Esculin

Aurapten

Osthole

Mechanistic Insights into the Biological Activities of 5 Methoxycoumarin

Anti-Inflammatory Effects and Molecular Interactions

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins (B1171923) are lipid compounds that play crucial roles in mediating inflammation, pain, and fever. Coumarins have demonstrated the ability to inhibit prostaglandin biosynthesis, a key step in the inflammatory cascade researchgate.netmdpi.com. Research indicates that coumarin (B35378) and its derivatives can interfere with the enzymes responsible for prostaglandin synthesis, such as cyclooxygenase (COX) and lipoxygenase researchgate.netfrontiersin.org. Specifically, 4-hydroxy-7-methoxycoumarin (B561722), a related compound, has been shown to significantly reduce prostaglandin E2 (PGE2) production in activated macrophages frontiersin.orgresearchgate.net. While direct studies detailing the specific inhibition of prostaglandin biosynthesis by 5-Methoxycoumarin are limited in the provided literature, its structural similarity to other coumarins with known inhibitory activity suggests a potential for similar mechanisms researchgate.netmdpi.com.

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are central to the production of prostaglandins and thromboxanes nih.govnih.govnih.gov. Coumarins are recognized for their ability to modulate these enzymes, contributing to their anti-inflammatory properties researchgate.netfrontiersin.orgspringermedizin.de. Studies have shown that certain coumarin derivatives can inhibit the expression and activity of COX enzymes researchgate.netfrontiersin.org. For example, 4-hydroxy-7-methoxycoumarin has been observed to strongly decrease the expression of COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells frontiersin.orgresearchgate.net. Other coumarins, such as osthole, have also demonstrated inhibition of both COX-1 and COX-2 frontiersin.org. Given these findings, it is plausible that this compound may exert its effects through the modulation of COX enzymes researchgate.netmdpi.comspringermedizin.de.

Impact on Cytokine Production

Cytokines are signaling molecules that orchestrate immune responses and inflammation. Coumarins have been shown to modulate the production of pro-inflammatory cytokines, thereby influencing the inflammatory process mdpi.comfrontiersin.org. Specifically, compounds like 4-hydroxy-7-methoxycoumarin have been reported to reduce the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in activated immune cells frontiersin.orgresearchgate.net. Other coumarins, including scopoletin (B1681571) and auraptene, also exhibit the ability to reduce IL-6 and TNF-α levels mdpi.comfrontiersin.org. Herniarin (7-methoxycoumarin), a close relative of this compound, has been associated with immunomodulatory effects in neuroinflammation models nih.gov. These observations suggest that coumarins, potentially including this compound, can influence immune cell activity by altering cytokine profiles, contributing to their anti-inflammatory and immunomodulatory actions.

| Cytokine | Effect of 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | Reference |

| TNF-α | Reduced production | frontiersin.orgresearchgate.net |

| IL-1β | Reduced production | frontiersin.orgresearchgate.net |

| IL-6 | Reduced production | frontiersin.orgresearchgate.net |

Antiproliferative and Antitumor Mechanisms in Pre-clinical Models

Coumarins have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and antitumor activities through various mechanisms in preclinical models frontiersin.orgnih.govmdpi.com. These mechanisms include the induction of apoptosis, inhibition of cell proliferation, cell cycle modulation, and interference with critical signaling pathways.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal or cancerous cells. Coumarins have been shown to effectively induce apoptosis in a variety of cancer cell lines nih.govmdpi.com. This induction often involves the modulation of key proteins that regulate the apoptotic cascade, such as the Bcl-2 family proteins (e.g., Bax, Bcl-2, Bcl-xL), caspases (e.g., caspase-3, -8, -9), and the tumor suppressor protein p53 researchgate.netmdpi.comnih.govnih.govmdpi.comiiarjournals.orgmdpi.com.

5-Geranyloxy-7-methoxycoumarin has been shown to induce apoptosis in human colon cancer SW480 cells by activating p53 and caspases-8/3, while negatively regulating Bcl-2 researchgate.netmdpi.com. In neuroblastoma SH-SY5Y cells, it modulated apoptosis-related factors by increasing BAX, p53, CASP9, and CASP3 gene expression, and decreasing Bcl-2 and Bcl-XL mdpi.com.

This compound (Herniarin) itself has been reported to induce apoptosis in SW480 cells researchgate.net.

Coumarin has been shown to induce apoptosis in human cervical cancer HeLa cells, characterized by caspase activation, release of cytochrome c from mitochondria, and depolarization of mitochondrial membrane potential iiarjournals.org.

General coumarin derivatives have been observed to induce apoptosis through intrinsic mitochondrial pathways, activate caspases, and modulate the Bax/Bcl-2 ratio nih.govnih.govmdpi.commdpi.com.

| Compound | Cancer Cell Line | Mechanism of Apoptosis Induction | IC50 Value (µM) | Reference |

| 5-Geranyloxy-7-methoxycoumarin | SW480 | p53 activation, caspase-8/3 activation, Bcl-2 regulation | 67% inhibition at 25 µM | researchgate.net |

| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y | Increased BAX, p53, CASP9, CASP3 gene expression; decreased Bcl-2, Bcl-XL | 46.9 ± 5.47 | mdpi.com |

| Coumarin | HeLa | Caspase activation, cytochrome c release, mitochondrial membrane potential depolarization | 54.2 | iiarjournals.org |

| Compound 5 (8-methoxycoumarin-3-carboxamide) | HepG2 | Caspase-3/7 activation | 0.9 | researchgate.net |

| Compound 7 (8-methoxycoumarin-3-carboxamide) | HepG2 | Enhanced caspase-3 activity | 0.75 | frontiersin.org |

Inhibition of Cell Proliferation and Cell Cycle Modulation

Coumarins can effectively inhibit cancer cell proliferation by arresting the cell cycle at specific phases, thereby preventing uncontrolled cell division frontiersin.orgmdpi.com. This modulation of the cell cycle is often achieved by regulating the expression and activity of key cell cycle proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors frontiersin.orgnih.govmdpi.com.

Inhibition of Microtubule Polymerization and Spindle Function

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, morphology, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy for anticancer therapy, as it can arrest cells in mitosis and induce apoptosis. While direct studies specifically on this compound's effect on microtubule polymerization are limited in the provided literature, related coumarin derivatives have demonstrated significant activity in this area. For instance, certain coumarin analogues have been shown to inhibit β-tubulin polymerization, a key process in microtubule formation nih.gov. Studies on other coumarin structures indicate that they can disrupt microtubule networks, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis frontiersin.orgnih.gov. For example, a 6-chloro-4-(methoxyphenyl) coumarin derivative was found to directly inhibit tubulin polymerization and depolymerize microtubules in vitro nih.gov. Similarly, other coumarin compounds have been observed to interfere with mitotic spindle microtubule function, leading to antimitotic effects and chromosome aberrations researchgate.net.

Modulation of Carbonic Anhydrase Activity

Carbonic anhydrases (CAs) are metalloenzymes crucial for various physiological processes, including pH regulation, CO2 homeostasis, and respiration. Their dysregulation is implicated in several pathological conditions, including cancer, making them attractive therapeutic targets researchgate.netmdpi.com. Coumarins have emerged as a class of inhibitors that can modulate CA activity, often acting as "prodrug inhibitors." This mechanism involves the hydrolysis of the coumarin lactone ring by the esterase activity of CA, forming 2-hydroxy-cinnamic acid derivatives, which then bind to the enzyme's active site researchgate.netresearchgate.net. While specific data for this compound's direct inhibition of carbonic anhydrase is not detailed in the provided snippets, related compounds like 5-geranyloxy-7-methoxycoumarin have been evaluated for their CA inhibitory potential, showing activity compared to known inhibitors mdpi.com. Coumarin derivatives, in general, are noted for their ability to bind at the entrance of the CA catalytic site, effectively blocking enzyme activity, and some exhibit selectivity towards specific CA isoforms implicated in diseases mdpi.com.

Inhibition of Angiogenesis and Metastasis in vitro

Angiogenesis, the formation of new blood vessels, is vital for tumor growth, survival, and metastasis. Inhibiting this process is a key strategy in cancer therapy. Coumarins have demonstrated antiangiogenic properties by interfering with factors involved in endothelial cell migration, proliferation, and tube formation nih.govnih.gov. For example, 7-methoxycoumarin (B196161) (7MC) has been shown to perturb angiogenesis in zebrafish embryos, with an IC50 of 2.64 mM, suggesting its potential as an antiangiogenic agent scholarsresearchlibrary.com. Furthermore, specific coumarin hybrids, such as TCH-5C, have been reported to inhibit endothelial cell migration and angiogenesis in vitro frontiersin.org. While direct evidence for this compound's effect on metastasis is not explicitly detailed, its antiangiogenic properties suggest a potential indirect impact on limiting tumor dissemination.

Table 1: Antiangiogenic Activity of Related Coumarin Derivatives

| Compound | Assay/Model | Observed Effect | Concentration/Dose | Reference |

| 7-Methoxycoumarin (7MC) | Zebrafish embryonic angiogenesis | Perturbation of angiogenesis, ISV patterning | IC50 = 2.64 mM | scholarsresearchlibrary.com |

| 5-Geranyloxy-7-methoxycoumarin | SW480 colon cancer cells | Inhibition of cell proliferation | 25 µM | researchgate.net |

Enzyme Inhibition and Receptor Modulation

Coumarins exhibit a broad spectrum of biological activities through various enzyme inhibition and receptor modulation pathways.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids, producing inflammatory mediators. Inhibition of LOX activity is a target for managing inflammatory diseases and certain cancers. Various coumarin derivatives have been identified as potent LOX inhibitors. For instance, studies on prenylated coumarins have shown significant inhibitory activity against human 15-LOX-1, with some derivatives exhibiting IC50 values in the low micromolar range or even sub-micromolar range, such as 5-farnesyloxy-3-carboxycoumarin (IC50 = 0.74 μM) plos.orgnih.govsemanticscholar.org. Derivatives of 8-methoxycoumarin (B1348513) have also demonstrated LOX inhibitory potency, with IC50 values around 39.1 µM and 42.5 µM frontiersin.org. While this compound itself is not directly cited with specific LOX inhibitory data in the provided results, the structural class indicates a potential for such activity.

Mcl-1 Inhibitory Activity

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein frequently overexpressed in various cancers, contributing to drug resistance and promoting cell survival nih.gov. Consequently, Mcl-1 has emerged as a significant target for cancer therapy. Studies have explored coumarin derivatives as potential Mcl-1 inhibitors, aiming to re-sensitize cancer cells to apoptosis and current chemotherapeutics nih.gov. For instance, research on synthesized coumarin derivatives has identified compounds with potent Mcl-1 inhibitory activity, such as 4-trifluoromethyl-6,7-dihydroxycoumarin, which demonstrated a Kᵢ of 0.21 ± 0.02 μM nih.gov. Furthermore, other coumarin derivatives have been shown to induce apoptosis in cancer cells, sometimes through mechanisms involving Mcl-1 downregulation mdpi.com.

However, direct research specifically detailing the Mcl-1 inhibitory activity or its precise mechanism for this compound itself was not prominently found within the reviewed search results. While the broader coumarin scaffold is recognized for its potential in this area, specific mechanistic studies on this compound's interaction with Mcl-1 require further dedicated investigation.

Bitter Taste Receptor Agonism

Bitter taste receptors (TAS2Rs) are a family of G protein-coupled receptors primarily known for mediating the perception of bitter tastes in the oral cavity, serving as a defense mechanism against toxic substances semanticscholar.orgresearchgate.net. Beyond taste perception, TAS2Rs have been identified in various extra-oral tissues, where they are implicated in diverse physiological processes, including immune responses and metabolic regulation semanticscholar.orgmdpi.com.

While the coumarin class encompasses a wide range of compounds with varied biological interactions, and some coumarin derivatives have been identified in citrus oils umw.edu.pl, direct scientific literature specifically linking this compound to bitter taste receptor agonism or antagonism was not found in the provided search results. Although research on bitter taste receptors is extensive, the specific role of this compound in this context remains to be elucidated.

Other Biological Activities in Pre-clinical Settings

Neuroprotective Effectsfrontiersin.org

Coumarins, as a class, are recognized for their potential neuroprotective properties, which are often attributed to their antioxidant capabilities and their ability to modulate various signaling pathways involved in neuronal survival and inflammation researchgate.netsnv63.ru. These mechanisms may include activating the TRKB-CREB-BDNF pathway, reducing reactive oxygen species (ROS) production, inhibiting neuroinflammation, and modulating neurotransmitter levels frontiersin.orgresearchgate.netsnv63.ru. For example, scopoletin, a related hydroxy-methoxycoumarin, has demonstrated neuroprotective effects researchgate.net.

While this compound itself is noted for its potential antioxidant activity, which could contribute to protective effects against oxidative stress frontiersin.org, specific pre-clinical studies detailing its direct neuroprotective mechanisms are limited in the provided search results. The general antioxidant properties suggest a potential role, but further research is needed to confirm and elucidate the specific pathways targeted by this compound in neuroprotection.

Immunomodulatory Effectsresearchgate.netmdpi.comsemanticscholar.org

Coumarins exhibit a broad spectrum of biological activities, including immunomodulatory and anti-inflammatory effects nih.govfrontiersin.org. These effects are often mediated through the modulation of key signaling pathways involved in immune responses, such as the NF-κB and JAK/STAT pathways, and the regulation of pro-inflammatory cytokines like TNF-α and IL-8 nih.gov. For instance, coumarins can inhibit the production of inflammatory mediators and influence the activity of immune cells nih.gov.

Germination Inhibition Mechanismsoup.comuchicago.edu

Coumarins are well-established as potent germination inhibitors in various plant species, playing a role in allelopathy and plant competition researchgate.netscielo.brlookchem.comnih.gov. The structural basis for this activity is partly attributed to the benzene (B151609) ring and ester bond within the coumarin skeleton mdpi.comscielo.br. Mechanistically, coumarins can interfere with crucial physiological processes in seeds, including:

Cellulose (B213188) Fiber Reassembly: Some coumarins have been shown to suppress the expression of genes associated with cellulose fiber reassembly, a process vital for cell wall integrity and plant growth scielo.br.

Expansin Gene Suppression: Research indicates that coumarins can inhibit the expression of genes encoding expansins, proteins responsible for loosening plant cell walls, thereby hindering cell elongation required for germination and seedling development mdpi.comscielo.br.

Water Uptake and Respiration: Coumarins can inhibit seed germination by affecting water absorption, electrolyte retention capacity, and oxygen consumption researchgate.netnih.gov.

Enzyme Inactivation: They may also lead to the inactivation of vital enzymes essential for germination processes researchgate.netnih.gov.

Hormonal Regulation: Coumarins can influence hormonal pathways, such as reducing the expression of abscisic acid (ABA) metabolic enzyme genes scielo.br.

While these mechanisms are well-documented for the coumarin family, specific studies detailing the precise germination inhibition mechanisms of this compound are less explicit in the provided results, though it belongs to this class of phytotoxic compounds researchgate.netlookchem.com.

Structure Activity Relationship Sar Studies of 5 Methoxycoumarin Derivatives

Influence of Substituent Position on Biological Activity (e.g., C-3, C-4, C-5, C-7, C-8)

The biological activity of coumarin (B35378) derivatives is significantly modulated by the position of substituents on the benzopyrone core. Studies have demonstrated that substitutions at C-3, C-4, C-5, C-7, and C-8 can drastically alter the pharmacological profile of the molecule.

For instance, the antifungal activity of methoxyfuranocoumarins is influenced by the specific placement of substituents, with C-5 and C-8 substitutions being particularly important. nih.govmdpi.comresearchgate.net Research has indicated that double oxygenated substituents at the C-5 and C-8 positions are necessary for the antibacterial activity of linear furanocoumarins. nih.gov In one study, a simple 4-methoxycoumarin demonstrated potent antifungal activity, completely inhibiting the growth of R. solani. mdpi.com

In the context of anticancer activity, SAR studies on coumarin-artemisinin hybrids revealed that 3-chloro and 4-methyl substituents on the coumarin moiety resulted in greater activity. nih.gov Furthermore, the introduction of an aryl fragment at the C-3 position of 5-hydroxycoumarins has been shown to be a viable strategy for developing potent inhibitors of Tyrosyl-DNA Phosphodiesterase I (TDP1). mdpi.com Antioxidant properties are also position-dependent; the addition of a hydroxyl group at position C-4 or C-7 enhances peroxide scavenging capabilities. mdpi.com

Table 1: Effect of Substituent Position on Biological Activity of Coumarin Derivatives

| Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C-3 | Aryl group | Inhibition of Tyrosyl-DNA Phosphodiesterase I (TDP1) | mdpi.com |

| C-3 | Chloro group | Enhanced anticancer activity | nih.gov |

| C-4 | Methyl group | Enhanced anticancer activity | nih.gov |

| C-4 | Methoxy (B1213986) group | Potent antifungal activity against R. solani | mdpi.com |

| C-4 / C-7 | Hydroxyl group | Improved peroxide scavenging | mdpi.com |

| C-5 / C-8 | Oxygenated substituents (e.g., Methoxy) | Essential for antifungal and antibacterial activity | nih.govmdpi.com |

Role of Hydroxyl and Methoxy Groups in Bioactivity

Hydroxyl (-OH) and methoxy (-OCH₃) groups are critical functional groups that significantly influence the bioactivity of coumarins, particularly their antioxidant, antitumor, and antimicrobial properties.

The presence and number of hydroxyl groups are strongly correlated with antioxidant and radical-scavenging effects. nih.gov Phenolic hydroxyl groups are believed to be crucial for antiradical and antitumor activities, as they can donate protons to trap free radicals. pjmhsonline.comresearchgate.net For example, esculetin, which possesses two adjacent hydroxyl groups, is a more potent radical scavenger than other tested coumarins. nih.gov The antioxidant activity of xanthotoxol is also attributed to its C-8 hydroxyl group. mdpi.com

Conversely, these same phenolic hydroxyl groups can have a detrimental effect on antimicrobial potential. pjmhsonline.comnih.gov The chemical modification of these hydroxyl groups, for instance, through methylation to form methoxy groups, can enhance antimicrobial activity. pjmhsonline.comresearchgate.net This is often attributed to an increase in lipophilicity, which improves the penetration of the compound into pathogens. pjmhsonline.comresearchgate.net Furthermore, the presence of methoxy groups at positions C-7 and C-8 has been associated with an improvement in antioxidant activity. mdpi.com

Table 2: Influence of Hydroxyl vs. Methoxy Groups on Bioactivity

| Functional Group | Position | Effect on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | General (phenolic) | Beneficial for antioxidant and antiproliferative activities. | pjmhsonline.comresearchgate.net |

| Hydroxyl (-OH) | General (phenolic) | Detrimental to antimicrobial activity. | pjmhsonline.comresearchgate.net |

| Hydroxyl (-OH) | C-6, C-7 (Esculetin) | Potent reactive oxygen species (ROS) suppression. | nih.gov |

| Methoxy (-OCH₃) | General (from -OH) | Improved antimicrobial activity due to increased lipophilicity. | pjmhsonline.comresearchgate.net |

| Methoxy (-OCH₃) | C-7, C-8 | Improved antioxidant activity. | mdpi.com |

Impact of Prenyl Chain Length and Lipophilicity on Cytotoxicity

Prenylation, the attachment of isoprenoid chains, is a key modification that enhances the pharmacological activity of coumarins, primarily by increasing their lipophilicity. nih.gov The length and position of these prenyl chains have a direct impact on the cytotoxicity of the derivatives.

Studies on breast cancer cells have shown a clear relationship between prenyl chain length and cytotoxic potency. nih.gov Auraptene, which has a 10-carbon geranyloxy chain, is more potent than its analogue with a 5-carbon prenyl chain. nih.gov However, this trend does not continue indefinitely; longer chains, such as the 15-carbon farnesyloxy chain on umbelliprenin and a 20-carbon chain, exhibit lower antitumor potency. nih.gov Despite this, umbelliprenin's higher potency compared to auraptene in some contexts may be due to the increased lipophilicity from its additional isoprenyl units. researchgate.net The position of the prenyl group is also crucial, with a prenylation substitution at the C-6 position of the coumarin ring found to significantly improve anticancer properties. nih.gov

Increased lipophilicity from alkyl chains can enhance the interaction of coumarin derivatives with the phospholipid bilayer of cell membranes, potentially increasing cytotoxicity. mdpi.com Molecular dynamics simulations have shown that coumarins with longer alkyl tails (e.g., 12 carbons) interact more favorably with the hydrophobic lipid tails, leading to lipid destabilization and bilayer rupture at high concentrations, a mechanism that correlates with their toxicity in cancer cells. rsc.org

Table 3: Effect of Prenyl/Alkyl Chain Length on Cytotoxicity

| Compound | Chain Type | Chain Length (Carbons) | Observed Cytotoxic Effect | Reference |

|---|---|---|---|---|

| 7-isopentenyloxycoumarin | Prenyloxy | 5 | Less potent than Auraptene | nih.gov |

| Auraptene | Geranyloxy | 10 | More potent than C5 analogue | nih.gov |

| Umbelliprenin | Farnesyloxy | 15 | Lower potency than Auraptene, but higher than C20 analogue | nih.gov |

| Coumarin derivative | Geranylgeranyloxy | 20 | Lower potency than Umbelliprenin | nih.gov |

| Amphiphilic Coumarin | Alkyl | 12 | Interacts favorably with lipid tails, leads to bilayer rupture | rsc.org |

Importance of Specific Moieties (e.g., Catechol, Aryl, Nitrogen-containing)